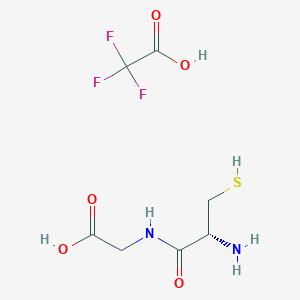
Cysteinylglycine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteinylglycine (Trifluoroacetic Acid) is a naturally occurring dipeptide composed of cysteine and glycine. It is derived from the breakdown of glutathione, a tripeptide. In plasma, cysteinylglycine exists in reduced, oxidized, and protein-bound forms and interacts via redox and disulfide exchange reactions . This compound plays a crucial role in maintaining antioxidant defenses, particularly under conditions of inflammation and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cysteinylglycine (Trifluoroacetic Acid) can be synthesized through the enzymatic breakdown of glutathione by gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl amide bond of glutathione to release cysteinylglycine . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) and other solvents under specific conditions .
Industrial Production Methods: Industrial production methods for cysteinylglycine (Trifluoroacetic Acid) typically involve the enzymatic degradation of glutathione. The process includes maintaining specific temperature and pH conditions to optimize the yield of cysteinylglycine .
Chemical Reactions Analysis
Types of Reactions: Cysteinylglycine (Trifluoroacetic Acid) undergoes various chemical reactions, including oxidation, reduction, and disulfide exchange reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, including neutral pH and ambient temperature .
Major Products: The major products formed from these reactions include oxidized cysteinylglycine and various disulfide-linked compounds .
Scientific Research Applications
Cysteinylglycine (Trifluoroacetic Acid) has numerous scientific research applications:
Mechanism of Action
Cysteinylglycine (Trifluoroacetic Acid) exerts its effects primarily through its role in the gamma-glutamyl cycle. Gamma-glutamyl transpeptidase cleaves the gamma-glutamyl amide bond of glutathione to release cysteinylglycine, which then participates in redox reactions to maintain cellular antioxidant defenses . The compound interacts with various molecular targets, including enzymes involved in redox signaling and detoxification .
Comparison with Similar Compounds
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, which is the precursor of cysteinylglycine.
Gamma-Glutamylcysteine: An intermediate in the synthesis of glutathione, composed of glutamate and cysteine.
Uniqueness: Cysteinylglycine (Trifluoroacetic Acid) is unique due to its specific role in the degradation of glutathione and its involvement in redox and disulfide exchange reactions. Unlike glutathione, which is primarily involved in antioxidant defense, cysteinylglycine also participates in signaling pathways related to inflammation and oxidative stress .
Properties
IUPAC Name |
2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7)/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSFOYPUMNYFEW-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














